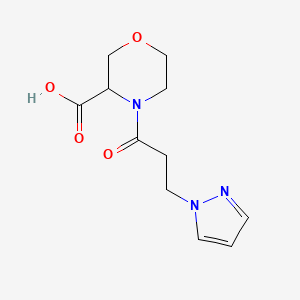
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as PPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to a class of molecules known as sphingolipid analogs, which are structurally similar to the natural sphingolipids found in the human body.
作用機序
The mechanism of action of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the inhibition of glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids. By inhibiting this enzyme, 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid can alter the balance of sphingolipid metabolism and signaling, leading to a range of effects on cellular processes.
Biochemical and physiological effects:
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including changes in sphingolipid metabolism and signaling, alterations in cell growth and differentiation, and induction of apoptosis. These effects have been observed in various cell types and tissues, indicating that 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has broad potential applications in scientific research.
実験室実験の利点と制限
One of the main advantages of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in lab experiments is its specificity for glucosylceramide synthase, which allows for precise control over sphingolipid metabolism and signaling. However, one limitation of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid and its applications in scientific research. One area of interest is the development of new sphingolipid analogs with improved properties and specificity. Another area of interest is the investigation of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid's effects on various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in combination with other compounds or therapies may lead to new insights and treatments for these diseases.
合成法
The synthesis of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves several steps, including the reaction of morpholine with 3-bromopropionyl chloride to form 3-(morpholin-4-yl)propanoyl chloride, which is then reacted with pyrazole to form the final product. This synthesis method has been optimized and improved over time, allowing for the production of high-quality 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid with high yields and purity.
科学的研究の応用
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the field of sphingolipid metabolism. Sphingolipids are important signaling molecules that play a role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to inhibit the enzyme glucosylceramide synthase, which is involved in the synthesis of certain sphingolipids. This inhibition can lead to changes in sphingolipid metabolism and signaling, which can have important implications for various cellular processes.
特性
IUPAC Name |
4-(3-pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(2-5-13-4-1-3-12-13)14-6-7-18-8-9(14)11(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPIEGVYAIUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

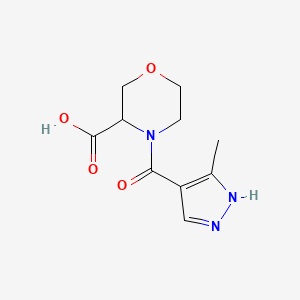
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)
![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)
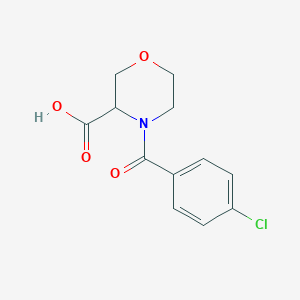

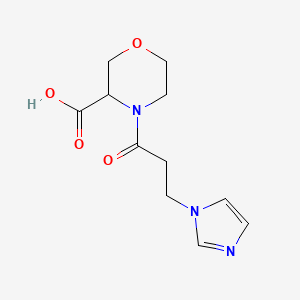
![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

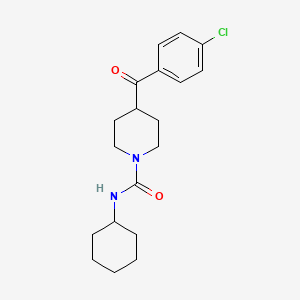
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)